(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17494527
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2 |
|---|---|
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | IAGOZPYHBADOEH-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@H](CN)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CN)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine, denotes its stereochemistry (R-configuration at C1), aromatic substitution pattern (2,5-dimethylphenyl), and dual amine functional groups. The isomeric SMILES string, CC1=CC(=C(C=C1)C)[C@H](CN)N, explicitly encodes its chiral center and substituent arrangement.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CN)N |
| PubChem CID | 66516085 |
Synthesis and Chiral Resolution
Retrosynthetic Analysis
The synthesis of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine likely proceeds via a two-step strategy:
-
Pinacol Coupling: A ketone or aldehyde precursor undergoes photomediated pinacol coupling to form a vicinal diol.
-
Diol to Diamine Conversion: The diol is transformed into the diamine via ammonolysis or reductive amination.
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Pinacol Coupling | Ketone, HCOOK, 365 nm light |
| 2 | Reductive Amination | NH₃, H₂, Catalyst (e.g., Ra-Ni) |
Chiral Resolution Techniques
The enantiomeric purity of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine can be achieved through chiral tartaric acid resolution, a method demonstrated for analogous diamines . For instance, racemic 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine is treated with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts that are separated via recrystallization. The (S,S)-enantiomer is recovered with 42% yield and an optical rotation of [α]D²⁰ = -54.9°, while the (R,R)-enantiomer exhibits [α]D²⁰ = +54.1° .
Chemical Reactivity and Functionalization
Amine Reactivity
The primary and secondary amine groups in (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine enable diverse derivatization:
-
Schiff Base Formation: Reaction with aldehydes or ketones yields imine ligands for coordination chemistry.
-
Acylation: Treatment with acyl chlorides forms amides, enhancing stability for pharmaceutical applications.
Catalytic Applications
Chiral diamines are pivotal in asymmetric catalysis. For example, (R,R)-1,2-diaminocyclohexane derivatives serve as ligands in enantioselective hydrogenation . By analogy, (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine could coordinate transition metals (e.g., Ru, Rh) to catalyze reactions such as ketone reductions or allylic aminations.
Industrial and Research Applications
Polymer Chemistry
Diamines are key monomers for polyurethanes and epoxies. The rigidity of the 2,5-dimethylphenyl group in (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine could impart thermal stability to resulting polymers, making them suitable for high-performance coatings.
Analytical Chemistry
As a chiral stationary phase (CSP) precursor, this diamine could be grafted onto silica gel for enantiomer separation in HPLC. Similar diamines achieve resolution factors (α) > 1.5 for amino acid derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume